![molecular formula C11H6N4 B1415355 (咪唑并[1,2-a]吡啶-6-亚甲基)丙二腈 CAS No. 2169464-14-4](/img/structure/B1415355.png)

(咪唑并[1,2-a]吡啶-6-亚甲基)丙二腈

描述

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . They have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed, synthesized, and characterized by 1H NMR, 13C NMR, and HRMS spectra analyses .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is considered as privileged structures because of their occurrence in many natural products .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .科学研究应用

合成及化学性质

该化合物已用于通过微波辅助三组分多米诺反应合成咪唑并[1,2-a]吡啶(一类杂环化合物)。这种方法以高化学选择性和区域选择性为特征,为这些化合物提供了快速有效的途径,这些化合物在各种化学和制药应用中很有价值 (李等,2013)。

在药物化学中的应用

使用该化合物合成的咪唑并[1,2-a]吡啶衍生物已显示出广泛的生物活性,包括抗癌、抗分枝杆菌、抗利什曼原虫、抗惊厥和抗菌特性。这种“药物偏见”支架已被纳入多种上市药物中,突显了其在药物化学和新型治疗剂开发中的重要性 (Deep 等,2016)。

荧光探针的开发

(咪唑并[1,2-a]吡啶-6-亚甲基)丙二腈的衍生物已被探索用于开发具有作为荧光探针的潜在应用的新型杂环染料。这些探针已显示出检测汞离子的功效,证明了它们在环境监测和分析化学中的实用性 (邵等,2011)。

绿色合成方法

对环境友好型合成方法的重视导致了探索绿色方法来合成咪唑并[1,2-a]吡啶,其中该化合物起着关键作用。这些方法旨在减少有毒物质的使用并提高反应效率,强调了可持续实践在化学合成中的重要性 (帕特尔等,2023)。

未来方向

The future directions in the field of imidazo[1,2-a]pyridines research could involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . This could provoke scientists to search environmentally benign synthetic strategies as much as possible .

作用机制

- The compound’s primary targets are not explicitly mentioned in the literature I found. However, imidazopyridine derivatives are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . These compounds often interact with specific proteins or enzymes involved in cellular processes.

- Further investigation of related compounds revealed that imidazo[1,2-a]pyridines inhibit microtubule polymerization by binding to the colchicine site. This inhibition results in cell cycle arrest (specifically in the G2/M phase), reduced cell migration, and apoptosis of cancer cells .

Target of Action

Mode of Action

属性

IUPAC Name |

2-(imidazo[1,2-a]pyridin-6-ylmethylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N4/c12-6-10(7-13)5-9-1-2-11-14-3-4-15(11)8-9/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDHOWAWADYGGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

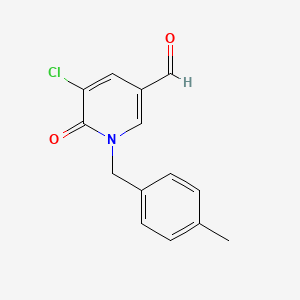

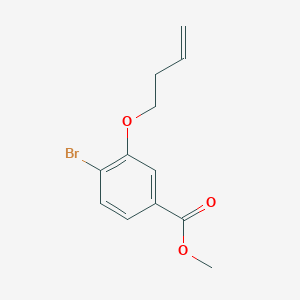

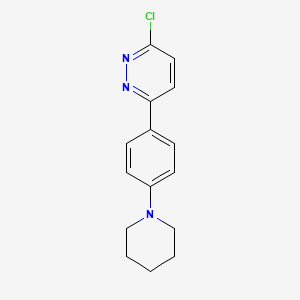

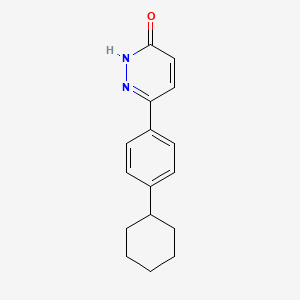

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[6-(trifluoromethyl)-3-pyridinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B1415272.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B1415283.png)

![7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol](/img/structure/B1415289.png)